molecular formula C50H52O20 B122069 Vanicoside B CAS No. 155179-21-8

Vanicoside B

Cat. No.: B122069
CAS No.: 155179-21-8
M. Wt: 956.9 g/mol
InChI Key: ALSDWGAQQGXOHC-LMXPHSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Vanicoside B is a complex organic molecule characterized by multiple hydroxyphenyl and prop-2-enoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, esterification, and selective hydroxylation. The reaction conditions often require precise temperature control, the use of specific catalysts, and careful purification processes to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to maximize yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The prop-2-enoyl groups can be reduced to form saturated esters.

    Substitution: The hydroxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated esters.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule for studying complex organic reactions and mechanisms. Its multiple functional groups make it an excellent candidate for exploring reaction pathways and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential bioactivity. The presence of hydroxyphenyl groups suggests possible antioxidant properties, which could be relevant in the study of cellular oxidative stress and related diseases.

Medicine

In medicine, this compound could be explored for its therapeutic potential. The structural complexity and functional diversity may allow it to interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industrial applications, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl groups can form hydrogen bonds with active sites, while the prop-2-enoyl groups may participate in covalent bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
  • Vanicoside B

Uniqueness

This compound is unique due to its specific arrangement of hydroxyphenyl and prop-2-enoyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

155179-21-8

Molecular Formula

C50H52O20

Molecular Weight

956.9 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C49H48O20/c1-62-36-24-31(8-19-35(36)53)12-22-40(55)63-25-37-43(58)45(60)46(61)48(66-37)69-49(27-65-41(56)21-10-29-4-15-33(51)16-5-29)47(67-42(57)23-11-30-6-17-34(52)18-7-30)44(59)38(68-49)26-64-39(54)20-9-28-2-13-32(50)14-3-28/h2-24,37-38,43-48,50-53,58-61H,25-27H2,1H3/b20-9+,21-10+,22-12+,23-11+/t37-,38-,43-,44-,45+,46-,47+,48-,49-/m1/s1

InChI Key

ALSDWGAQQGXOHC-LMXPHSKJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@]3([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)O

SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O

Synonyms

vanicoside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Vanicoside B
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Vanicoside B
Reactant of Route 6
Vanicoside B

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